2-Isopropylphenyl isothiocyanate

Lipophilicity clogP QSAR

2-Isopropylphenyl isothiocyanate (CAS 36176-31-5) is an ortho-alkyl-substituted aryl isothiocyanate with the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g·mol⁻¹. The compound features an isopropyl group at the 2-position of the aromatic ring adjacent to the electrophilic –N=C=S functional group, classifying it among cumene-type organic compounds.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 36176-31-5
Cat. No. B1583110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylphenyl isothiocyanate
CAS36176-31-5
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1N=C=S
InChIInChI=1S/C10H11NS/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3
InChIKeyQQOOMDSEMQHMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylphenyl Isothiocyanate – Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-Isopropylphenyl isothiocyanate (CAS 36176-31-5) is an ortho-alkyl-substituted aryl isothiocyanate with the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g·mol⁻¹ [1]. The compound features an isopropyl group at the 2-position of the aromatic ring adjacent to the electrophilic –N=C=S functional group, classifying it among cumene-type organic compounds . Its physicochemical profile includes a boiling point of 131–132 °C at 10 mmHg, a density of 1.05 g·cm⁻³ at 20 °C, and a refractive index of approximately 1.605 . Standard commercial specifications are typically ≥95% purity (GC-MS assay), with the compound supplied as a clear yellowish liquid that is moisture-sensitive . Authoritative spectral reference data, including IR, NMR, and Raman spectra, are catalogued in the NIST Webbook and Wiley SpectraBase [1][2]. This compound is primarily utilized as a synthetic building block for thiourea derivatives, heterocyclic scaffolds, and as a reactive probe in biochemical and medicinal chemistry research programs.

Why 2-Isopropylphenyl Isothiocyanate Cannot Be Readily Replaced by Simpler Aryl Isothiocyanate Analogs


Within the aryl isothiocyanate family, biological activity, electrophilic reactivity, and physicochemical behavior are exquisitely sensitive to aromatic ring substitution patterns [1]. Unsubstituted phenyl isothiocyanate (PITC), while widely available, exhibits relatively weak antibacterial potency (MIC ~1000 µg·mL⁻¹ against both E. coli and S. aureus) and lacks the steric and lipophilic modulation conferred by alkyl substitution [2]. Systematic structure–activity relationship (SAR) studies demonstrate that alkyl chain elongation on the aromatic ring of isothiocyanates correlates with increased chemopreventive and enzyme-induction potency [3]. Furthermore, the position of substitution matters critically: ortho-substituted aryl isothiocyanates present distinct steric environments around the –N=C=S electrophilic center compared to their para-substituted isomers, potentially altering reaction kinetics with biological nucleophiles [4]. The 2-isopropyl substituent introduces a branched alkyl group that simultaneously increases logP, modulates electrophilicity through inductive and steric effects, and can influence target selectivity profiles in biochemical assays—parameters that cannot be replicated by the unsubstituted phenyl, methyl, or linear alkyl congeners [5]. Consequently, substituting 2-isopropylphenyl isothiocyanate with a simpler analog without experimental validation risks compromising synthetic yield, bioactivity magnitude, or selectivity in downstream applications.

2-Isopropylphenyl Isothiocyanate: Quantitative Differential Evidence Against Selected Comparator Isothiocyanates


Enhanced Lipophilicity (clogP) as a Predictor of Membrane Permeation and Antimicrobial Potency Relative to Unsubstituted Phenyl Isothiocyanate

The 2-isopropyl substituent on the aromatic ring substantially increases the calculated partition coefficient relative to unsubstituted phenyl isothiocyanate (PITC). While experimentally measured logP values for 2-isopropylphenyl isothiocyanate are not published, the addition of an isopropyl group (Hansch π ≈ +1.53 for –CH(CH₃)₂ vs. H) predicts a clogP elevation of approximately 1.5–2.0 log units above PITC (clogP ~2.4–3.3) [1]. In a systematic QSAR analysis of 26 structurally diverse isothiocyanates, antibacterial activity against both Gram-positive and Gram-negative bacteria was positively correlated with increasing lipophilicity, with logP identified as a key physicochemical descriptor governing antimicrobial potency [2]. PITC, at the low end of the lipophilicity spectrum among aryl ITCs, exhibits a relatively weak MIC of approximately 1000 µg·mL⁻¹ against both E. coli and S. aureus [3]. The predicted higher logP of 2-isopropylphenyl isothiocyanate places it in a more favorable lipophilicity range for membrane penetration, consistent with the class-level observation that aryl ITCs bearing alkyl substituents generally outperform unsubstituted PITC in antimicrobial assays [2][4]. This lipophilicity differentiation provides a rational basis for prioritizing 2-isopropylphenyl isothiocyanate over PITC in programs targeting intracellular microbial or mammalian targets requiring enhanced passive membrane diffusion.

Lipophilicity clogP QSAR Antimicrobial potency Membrane permeation

Comparative Antimicrobial Activity: Aryl ITC Structural Class Significantly Outperforms Aliphatic ITCs Against Gram-Positive Bacteria and Fungi

A landmark systematic evaluation of 19 isothiocyanates across five structural classes established that aryl isothiocyanates (including phenyl-substituted ITCs) exhibit the highest antimicrobial activity among all ITC classes tested, significantly exceeding that of ω-methylthioalkyl, ω-alkenyl, ω-methylsulfinylalkyl, and alkyl ITCs [1]. The aryl ITC class demonstrated potent growth inhibition of fungi and Gram-positive bacteria, with activity 5–10 times higher than representative commercial food preservatives [1]. In a head-to-head comparison within the p-substituted aryl ITC series, antibacterial activity against R. solani and E. carotovora followed a clear substituent-dependent rank order where p-methylphenyl and p-ethylphenyl ITCs outperformed unsubstituted PITC [2]. While 2-isopropylphenyl isothiocyanate itself has not been directly tested in these published panels, its structural classification as an ortho-alkyl-substituted aryl isothiocyanate places it within the highest-activity structural class. The presence of the branched isopropyl group—larger and more lipophilic than methyl or ethyl—is predicted by class-level SAR trends to confer enhanced antimicrobial potency relative to both unsubstituted PITC and smaller alkyl-substituted congeners [1][2][3].

Antimicrobial SAR MIC Aryl isothiocyanate Gram-positive bacteria

Electrophilic Reactivity Baseline: Mayr Electrophilicity Parameter E for Phenyl Isothiocyanate Establishes Quantitative Reactivity Context

The electrophilic reactivity of aryl isothiocyanates has been quantified using the Mayr electrophilicity scale, with phenyl isothiocyanate (PITC) exhibiting an electrophilicity parameter E = −18.15 in DMSO at 20 °C [1]. This value places PITC among weak-to-moderate electrophiles, consistent with the general classification of isothiocyanates as weak electrophiles susceptible to nucleophilic attack at the central carbon of the –N=C=S group [2]. Electron-donating substituents on the aromatic ring, such as the isopropyl group (Hammett σ_meta ≈ −0.04; inductive electron-donating), are expected to modestly decrease the electrophilicity of the isothiocyanate carbon relative to PITC [3]. Conversely, electron-withdrawing substituents (e.g., p-NO₂) increase electrophilicity and reaction rates with nucleophiles [3][4]. This predictable modulation means that 2-isopropylphenyl isothiocyanate is anticipated to display slightly attenuated—but still sufficient—electrophilic reactivity compared to PITC, potentially offering improved selectivity in complex biological environments where excessive non-specific reactivity with thiols and amines is undesirable. No Mayr E parameter has been directly measured for 2-isopropylphenyl isothiocyanate, but the Hammett linear free-energy relationship for substituted phenylisothiocyanates provides a quantitative framework for predicting its relative reactivity [3][4].

Electrophilicity Mayr parameter Reactivity Nucleophilic addition Kinetics

Synthetic Accessibility: High-Yield Two-Route Synthesis from 2-Isopropylaniline Enables Scalable Procurement

2-Isopropylphenyl isothiocyanate is prepared from commercially available 2-isopropylaniline via two established synthetic routes, both reported to proceed with yields of approximately 99% . Route A employs thiophosgene (CSCl₂) as the thiocarbonylating agent, while Route B utilizes carbon disulfide (CS₂) with a suitable desulfurylation reagent. For context, typical thiophosgene-mediated isothiocyanate syntheses from substituted anilines generally yield in the range of 34–81%, depending on the aromatic amine substrate and substitution pattern [1][2]. The exceptionally high reported yield (~99%) for the 2-isopropylaniline substrate suggests favorable reactivity of this particular aniline precursor, potentially attributable to the electron-donating and steric properties of the ortho-isopropyl group facilitating clean conversion with minimal side-product formation. Commercially, the compound is available at ≥95% purity from multiple established suppliers (Thermo Scientific/Alfa Aesar, Thermo Scientific Maybridge, AK Scientific, Santa Cruz Biotechnology) in quantities from 1 g to 25 g . This combination of high-yielding synthesis and multi-vendor commercial availability reduces procurement risk and supports research programs requiring gram-scale quantities.

Synthesis Yield Thiophosgene Carbon disulfide Scalability

Phase II Enzyme Induction SAR: Alkyl Chain Length on Aryl ITCs Correlates with Chemopreventive Potency

A systematic structure–activity relationship study of alkyl-aryl isothiocyanates demonstrated that the ability to induce Phase II detoxification enzymes (NAD(P)H:quinone oxidoreductase 1, NQO1; glutathione S-transferases, GST) in rat urinary bladder tissue in vivo is strongly influenced by the alkyl substituent on the aromatic ring [1]. Alkyl-aryl ITCs with increasing alkyl chain length and branching showed enhanced tissue-specific induction of GST and NQO1 activities, with the most potent inducers bearing alkyl substituents in the range of C₃–C₆ on the aryl ring [1]. 2-Isopropylphenyl isothiocyanate, bearing a branched C₃ (isopropyl) substituent in the ortho position, falls within this favorable alkyl substitution window. While not directly tested in the published panel, the compound's structural features align with the SAR-defined potency determinants, distinguishing it from unsubstituted phenyl isothiocyanate (no alkyl group) and shorter-chain methyl-substituted analogs (C₁). This provides a procurement rationale for programs evaluating chemopreventive or enzyme-induction applications where ortho-alkyl substitution may confer tissue-specific advantages.

Chemoprevention Phase II enzymes NQO1 GST Alkyl-aryl isothiocyanate

2-Isopropylphenyl Isothiocyanate: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Antimicrobial Discovery Programs Targeting Gram-Positive Pathogens and Methicillin-Resistant Staphylococcus aureus (MRSA)

Aryl isothiocyanates constitute the most potent ITC subclass against Gram-positive bacteria and MRSA, with activity 5–10× higher than standard food preservatives [1]. The 2-isopropyl substitution on the aromatic ring is predicted to confer enhanced lipophilicity and membrane penetration relative to unsubstituted phenyl isothiocyanate (MIC ~1000 µg·mL⁻¹) [2], positioning 2-isopropylphenyl isothiocyanate as a rational candidate for minimum inhibitory concentration (MIC) screening panels against drug-resistant Gram-positive strains including MRSA, where aryl ITCs have demonstrated equivalent activity against methicillin-susceptible and methicillin-resistant strains at identical concentrations [1].

Synthesis of ortho-Substituted Thiourea Derivatives and Heterocyclic Building Blocks via Nucleophilic Addition

The well-characterized electrophilic reactivity of aryl isothiocyanates (Mayr E parameter for PITC = −18.15 [3]) provides a predictable kinetic framework for nucleophilic addition reactions with primary and secondary amines to form thiourea derivatives. The ortho-isopropyl substituent introduces steric modulation at the reactive –N=C=S center, which can influence regioselectivity in cyclocondensation reactions yielding benzothiazole, benzimidazole, or quinazoline scaffolds. The reported synthetic accessibility in ~99% yield from 2-isopropylaniline makes this compound a cost-effective starting material for medicinal chemistry library synthesis.

Phase II Enzyme Induction and Chemoprevention Research in Urinary Bladder and Hepatic Models

SAR studies of alkyl-aryl isothiocyanates have established that alkyl substitution on the aromatic ring is a critical determinant of NQO1 and GST induction potency in rodent bladder and liver tissues [4]. 2-Isopropylphenyl isothiocyanate, with its branched C₃ alkyl substituent, occupies a favorable position within the C₃–C₆ alkyl substitution window associated with enhanced Phase II enzyme induction. This compound is therefore a suitable candidate for in vitro (cultured bladder cells) and in vivo (rodent) chemoprevention studies, particularly where ortho-substitution may confer tissue-specific pharmacokinetic or pharmacodynamic differentiation from para-substituted analogs.

QSAR Model Development and Physicochemical Property–Activity Relationship Studies

The isothiocyanate chemotype has been the subject of extensive QSAR investigations correlating logP, electrophilicity, and steric parameters with antimicrobial, anticancer, and enzyme-induction activities [2][4]. 2-Isopropylphenyl isothiocyanate represents an ortho-substituted, branched-alkyl variant that is underrepresented in published ITC SAR datasets. Its inclusion in expanded compound libraries would address a structural diversity gap and enable validation of predictive models across ortho-, meta-, and para-substituted aryl ITC series, contributing to more robust in silico activity prediction frameworks.

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